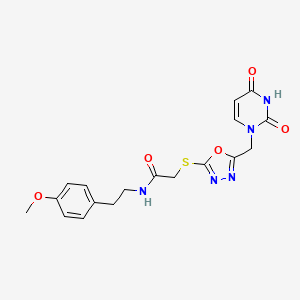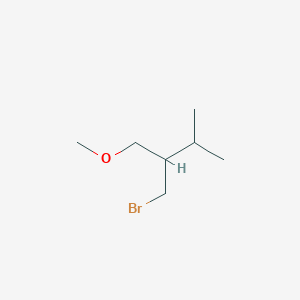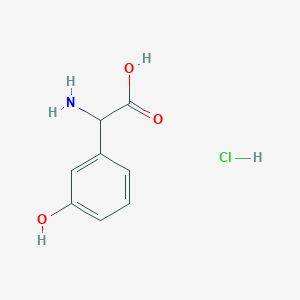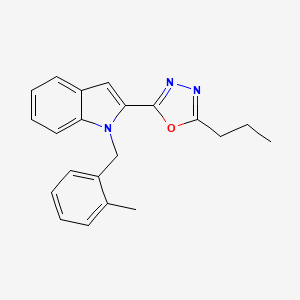
2-((5-((2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-methoxyphenethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions starting from simple precursors. For instance, compounds with similar structural features were synthesized by converting aromatic organic acids into esters, hydrazides, and subsequently into 1,3,4-oxadiazole derivatives. The final products were obtained by further reactions with specific halogenated acetamides in the presence of N,N-dimethylformamide (DMF) and sodium hydride (NaH) (Rehman et al., 2013).
Molecular Structure Analysis
The confirmation of molecular structures in this class of compounds is typically achieved through various spectroscopic methods such as 1H-NMR, IR, and mass spectrometry. These techniques provide detailed insights into the molecular framework and the arrangement of functional groups within the compound (Rehman et al., 2013).
Chemical Reactions and Properties
The chemical reactivity of such compounds often involves interactions with enzymes or other biological targets, demonstrating significant biological activities. For example, compounds structurally similar to the one showed activity against enzymes like acetylcholinesterase, highlighting their potential utility in various biochemical applications (Rehman et al., 2013).
Wissenschaftliche Forschungsanwendungen
Synthesis and Pharmacological Applications :
- Novel derivatives of this compound have been synthesized and shown to exhibit significant anti-inflammatory and analgesic activities. These derivatives are particularly notable for their inhibition of cyclooxygenase-1/2 (COX-1/2), with some showing high selectivity and efficacy in COX-2 inhibition, analgesic activity, and anti-inflammatory effects (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
- Other studies have focused on synthesizing and evaluating certain derivatives for their cytotoxic activity, particularly in the context of anticancer research. Some compounds showed appreciable cancer cell growth inhibition against various cancer cell lines (Al-Sanea et al., 2020).
Computational and Pharmacological Evaluation :
- Computational studies, alongside pharmacological evaluations, have been conducted on similar derivatives. These studies assessed toxicity, tumor inhibition, antioxidant, analgesic, and anti-inflammatory potentials. Certain compounds displayed binding and moderate inhibitory effects in various assays, highlighting their potential in drug discovery (Faheem, 2018).
Antimicrobial Applications :
- Research into the antimicrobial properties of derivatives of this compound has also been undertaken. Studies show that these compounds possess broad biological activities and have been explored as antibacterial, antiviral, and anticancer agents (Al-Juboori, 2020).
Radiosynthesis and Imaging Applications :
- The compound and its derivatives have been used in the synthesis of selective radioligands for imaging translocator proteins with positron emission tomography (PET), showcasing its utility in diagnostic imaging and potentially in the management of conditions like cancer (Dollé et al., 2008).
Anticandidal Agents :
- Derivatives of this compound have also been synthesized and evaluated for their potential as anticandidal agents, further broadening its scope in antimicrobial applications (Kaplancıklı, 2011).
Eigenschaften
IUPAC Name |
2-[[5-[(2,4-dioxopyrimidin-1-yl)methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]-N-[2-(4-methoxyphenyl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O5S/c1-27-13-4-2-12(3-5-13)6-8-19-15(25)11-29-18-22-21-16(28-18)10-23-9-7-14(24)20-17(23)26/h2-5,7,9H,6,8,10-11H2,1H3,(H,19,25)(H,20,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOKURKZXHWPJAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)CSC2=NN=C(O2)CN3C=CC(=O)NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((5-((2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-methoxyphenethyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-acetylpiperazin-1-yl)-4-methylpyrido[2,3-b]pyrazin-3(4H)-one](/img/no-structure.png)


![N-(5-methoxybenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2489563.png)

![N-methyl-4-[2-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide](/img/structure/B2489565.png)
![N-[1-(2-Phenoxyacetyl)pyrrolidin-3-yl]prop-2-enamide](/img/structure/B2489568.png)
![Ethyl 2-[1-(oxiran-2-yl)cyclobutyl]acetate](/img/structure/B2489569.png)
![3-((pyridin-2-ylmethyl)thio)-7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole](/img/structure/B2489571.png)
![methyl 2-([1,1'-biphenyl]-4-ylcarboxamido)-3-(methylcarbamoyl)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2489572.png)



![(Z)-1-(4-(4-chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-3-(4-nitrophenyl)prop-2-en-1-one](/img/structure/B2489576.png)